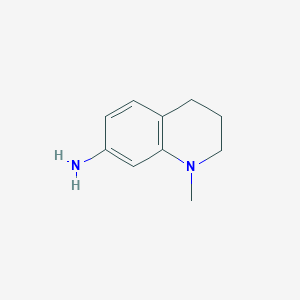

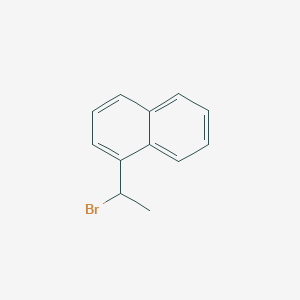

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Vue d'ensemble

Description

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that is structurally characterized by the tetrahydroquinoline moiety, which is a common feature in many natural products and pharmaceuticals. The compound is of interest due to its potential biological activities and its presence in various synthetic targets for medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including those similar to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to be highly efficient and selective for cis isomers . Another method includes the reduction of cyano derivatives using aluminum hydride to yield aminomethyl-tetrahydroisoquinolines . Improvements in the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been made by employing a process that includes acetylation, cyclization, and reduction, achieving an overall yield of 80.8% . Additionally, one-pot synthesis techniques have been developed, such as the formation of N2-substituted tetrahydroquinoline derivatives in basic ionic liquids .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been investigated through various spectroscopic methods. For instance, the stereochemistry of certain tetrahydroisoquinoline derivatives has been elucidated using NMR spectroscopy, which is crucial for understanding the biological activity of these compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including alkylation at the 1-position, which has been shown to be diastereoselective when using phenylalanine-derived precursors . The electrophilic addition to these compounds can be highly stereoselective, which is important for the synthesis of enantiomerically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the protonation behavior of aminomethyl-tetrahydroisoquinolines has been studied, showing that these compounds are substantially monoprotonated at physiological pH . The methoxylated derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with quaternary ammonium derivatives showing higher affinity compared to tertiary amines . Furthermore, the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been studied, demonstrating stereoselective protection against various neurotoxins, which suggests potential antioxidant properties .

Applications De Recherche Scientifique

1. Application in Neuropathic Pain Treatment

- Summary of the Application : This compound has been studied for its effects on diabetic neuropathic pain (DPN). The study aimed to investigate the potential of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, an endogenous amine found in the human brain with a known neuroprotective profile, in a model of streptozotocin (STZ) induced neuropathic pain .

- Methods of Application : Diabetic neuropathy in male BALB/c mice was induced by intraperitoneal injection of a single dose of STZ (200 mg/kg). Upon development of DPN after 4 weeks, mice were investigated for mechanical allodynia (von Frey filament pressure test) and thermal hyperalgesia (tail immersion test).

- Results : Acute administration of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (15–45 mg/kg i.p.) reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia, these outcomes being comparable to standard gabapentin .

2. Application in Neuroprotection

- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .

- Methods of Application : The review outlines the effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in behavioral, neurochemical, and molecular studies in rodents; also, effects on dopamine metabolism; and neuroprotective properties in vitro and in vivo .

- Results : Findings implicate 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

3. Application in Antidepressant Research

- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (1MeTIQ) is an endogenous substance that has been studied for its potential as an antidepressant .

- Methods of Application : The antidepressant-like effect of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine was evaluated in rats following systemic administration .

- Results : The studies found that 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine produces an antidepressant-like effect .

4. Application in Neurodegenerative Disorders

- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has been studied for its neuroprotective activity and its ability to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

- Methods of Application : The study involved behavioral, neurochemical, and molecular studies in rodents .

- Results : The findings implicate 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

5. Application in Monoamine Oxidase Inhibition

- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (1MeTIQ) is known to inhibit monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines .

- Methods of Application : The inhibition of MAO by 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine was studied in vitro .

- Results : Inhibition of MAO by 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine causes elevation of serotonin in the rat striatum. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has also been shown to inhibit the MAO-dependent oxidation of dopamine .

6. Application in Substance Abuse Treatment

- Summary of the Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has been studied for its potential as a drug for combating substance abuse, through the attenuation of craving .

- Methods of Application : The antiaddictive properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine were studied in cocaine self-administered rats .

- Results : The results strongly support the view that 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a considerable potential as a drug for combating substance abuse .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGAOBAAEGMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458992 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

CAS RN |

304690-94-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)